molecular formula C24H20N2O4 B6284244 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid CAS No. 2138423-46-6

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid

Cat. No. B6284244
CAS RN: 2138423-46-6
M. Wt: 400.4
InChI Key:
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Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.4. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(methoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid, which is then coupled with 9H-fluorene-9-carboxylic acid to form the second intermediate, 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid." "Starting Materials": [ "2,6-diaminopyridine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "9H-fluorene-9-carboxylic acid", "triethylamine", "dimethylformamide", "dichloromethane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ] "Reaction": [ "Step 1: Synthesis of 6-(methoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid", "a. Dissolve 2,6-diaminopyridine (1.0 g, 8.5 mmol) in 20 mL of acetic anhydride and heat the mixture at 80°C for 2 hours.", "b. Cool the reaction mixture to room temperature and add 20 mL of water. Filter the resulting solid and wash with water to obtain 2,6-diacetamidopyridine.", "c. Dissolve 2,6-diacetamidopyridine (1.0 g, 4.2 mmol) and ethyl acetoacetate (0.7 g, 5.0 mmol) in 20 mL of acetic anhydride and heat the mixture at 80°C for 2 hours.", "d. Cool the reaction mixture to room temperature and add 20 mL of water. Filter the resulting solid and wash with water to obtain 6-(methoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid.", "Step 2: Synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid", "a. Dissolve 6-(methoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid (0.5 g, 2.0 mmol), 9H-fluorene-9-carboxylic acid (0.7 g, 3.5 mmol), and N,N'-dicyclohexylcarbodiimide (1.0 g, 4.8 mmol) in 10 mL of dichloromethane and 10 mL of dimethylformamide.", "b. Add triethylamine (0.5 mL, 3.5 mmol) and diisopropylethylamine (0.5 mL, 2.8 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the reaction mixture and wash the solid with dichloromethane. Concentrate the filtrate and purify the resulting solid by column chromatography to obtain 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid." ] }

CAS RN

2138423-46-6

Molecular Formula

C24H20N2O4

Molecular Weight

400.4

Purity

95

Origin of Product

United States

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